Bienvenue dans la boutique en ligne BenchChem!

1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol

GABA receptor positive allosteric modulator anticonvulsant screening

1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol (CAS 88300-20-3) is a synthetic, small-molecule, amino-5,6-diaryl-1,2,4-triazine derivative. It belongs to a class of compounds that act as positive allosteric modulators (activators) at the gamma-aminobutyric acid (GABA) receptor complex, simultaneously enhancing benzodiazepine (BZ) binding.

Molecular Formula C20H18Cl2N4O
Molecular Weight 401.3 g/mol
CAS No. 88300-20-3
Cat. No. B12908796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol
CAS88300-20-3
Molecular FormulaC20H18Cl2N4O
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC(=C(N=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H18Cl2N4O/c21-15-5-1-13(2-6-15)18-19(14-3-7-16(22)8-4-14)24-25-20(23-18)26-11-9-17(27)10-12-26/h1-8,17,27H,9-12H2
InChIKeyFDANILHMYBXPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol (CAS 88300-20-3): A Diaryl Triazine GABA/Benzodiazepine Activator for CNS Research


1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol (CAS 88300-20-3) is a synthetic, small-molecule, amino-5,6-diaryl-1,2,4-triazine derivative [1]. It belongs to a class of compounds that act as positive allosteric modulators (activators) at the gamma-aminobutyric acid (GABA) receptor complex, simultaneously enhancing benzodiazepine (BZ) binding [1]. The compound features two electron-withdrawing 4-chlorophenyl substituents at positions 5 and 6 of the 1,2,4-triazine core, and a 4-hydroxypiperidine moiety at position 3, structural features that collectively influence its binding affinity, intrinsic efficacy, and in vivo anticonvulsant profile [1].

Why 5,6-Bis(4-chlorophenyl) Substitution and 4-Piperidinol Topology Are Not Interchangeable in 1,2,4-Triazine GABA Activators


Within the amino-5,6-diaryl-1,2,4-triazine class, seemingly minor structural modifications produce large, non-linear changes in GABA and benzodiazepine receptor activation [1]. The identity of the para-substituent on the 5- and 6-phenyl rings (chloro vs. methyl, methoxy, or unsubstituted) dramatically alters electron density on the triazine core and, consequently, the nanomolar SC50 for GABA/BZ binding [1]. Likewise, the position of the hydroxyl group on the piperidine ring (4-piperidinol vs. 3-piperidinol) and the nature of the O-substituent (free -OH vs. ester or carbamate) govern both in vitro potency and in vivo anticonvulsant efficacy in metrazole- and electroshock-induced seizure models [1]. These steep structure–activity relationships mean that a generic substitution of the 4-chlorophenyl groups or a positional isomer of the piperidinol cannot be assumed to retain the target pharmacological profile; quantitative evidence is required for selection.

Differential Pharmacological Data for 1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol vs. In-Class Comparators


GABA Receptor Activation (SC50): Bis(4-chlorophenyl)-4-piperidinol vs. Bis(4-methylphenyl) Analog

In a head-to-head comparison within the same patent-defined assay, 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol produced a 50% increase in [³H]GABA binding (SC50) at a nanomolar concentration that differed from its 4,4′-dimethylphenyl counterpart [1]. The 4-chlorophenyl substitution provides a distinct electronic environment that modulates the triazine core's interaction with the GABA receptor benzodiazepine site, leading to a quantifiable shift in SC50 relative to the methyl analog [1]. Precise SC50 values for each compound are tabulated in Table I of the patent, enabling direct rank-order comparison.

GABA receptor positive allosteric modulator anticonvulsant screening

Benzodiazepine Receptor Activation (SC50): Chlorinated Diaryl-4-piperidinol vs. Mixed Aryl and 3-Piperidinol Isomers

The same patent provides SC50 values for enhancement of [³H]flunitrazepam binding to native membranes [1]. The 4-piperidinol isomer bearing symmetric 4-chlorophenyl groups shows a distinct SC50 compared to the isomeric 3-piperidinol analog (1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-3-piperidinol) and to mixed-aryl derivatives such as 1-[5-(4-methylphenyl)-6-(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol [1]. These side-by-side data in Table I demonstrate that both the hydroxyl position and aryl symmetry are non-interchangeable determinants of benzodiazepine-site activation potency.

benzodiazepine receptor allosteric modulation structure-activity relationship

In Vivo Anticonvulsant Efficacy (Metrazole-Induced Convulsion Model): Oral Activity Compared to Diazepam

The patent reports the minimum oral dose (mg/kg) that protects mice from metrazole-induced clonic/tonic convulsions and death [1]. The compound 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol is included in Table II, where its active dose is contrasted with the positive control diazepam (active at ~1 mg/kg p.o.) and with other diaryl-triazine analogs [1]. This provides a quantifiable in vivo benchmark for the compound's ability to suppress seizure propagation after oral administration, a property not shared by all members of the series.

anticonvulsant metrazole seizure model oral bioavailability

Additional In Vivo CNS Activity Profiles: Electroshock Convulsion, Appetite Suppression, and Acetic Acid-Induced Writhing

Beyond metrazole-induced convulsions, the same Table II reports the lowest active dose of 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol in three additional in vivo assays [1]: (i) electroshock-induced convulsion (50 mA, corneal electrodes), (ii) appetite suppression (fasted mouse feeding model), and (iii) acetic acid-induced writhing (analgesic model). Each assay includes a reference standard (diazepam ~1 mg/kg for electroshock; dextroamphetamine sulfate ~2.5 mg/kg for appetite; control writhe count 30–40). The compound's activity pattern across these orthogonal models establishes its broader CNS pharmacology fingerprint, differentiating it from analogs that may be active in only one or two assays.

electroshock seizure appetite suppression analgesic screening

Research Application Scenarios for 1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol Based on Quantitative Differentiation Evidence


GABAergic Target Engagement Studies Requiring a Defined Chlorinated Diaryl Triazine Probe

When a research program requires a chemical probe that activates both GABA and benzodiazepine binding with a specific potency rank within the 5,6-diaryl-1,2,4-triazine series, this compound's position in Table I of EP0088593A2 provides a quantitative reference. Its symmetric 4-chlorophenyl substitution offers a distinct electronic signature compared to the methyl analog, enabling SAR studies that correlate Hammett σ values with SC50 [1].

In Vivo Anticonvulsant Screening Using an Orally Bioavailable Triazine Scaffold

The compound is suitable for mouse models of chemically (metrazole) and electrically (electroshock) induced seizures where oral activity is required. Its minimum active doses, benchmarked against diazepam in Table II, allow researchers to position it as a positive control or test article in head-to-head comparator studies [1].

CNS Polypharmacology Profiling Across Appetite, Pain, and Convulsion Endpoints

For laboratories seeking a single compound with documented activity in anticonvulsant, appetite-suppressant, and analgesic mouse assays, this molecule's multi-endpoint profile (Table II) provides a validated starting point. Researchers can use the published doses to design follow-up studies on mechanism-specific pathways [1].

Structure–Activity Relationship (SAR) Studies on Piperidinol Positional Isomers

Because the patent directly compares the 4-piperidinol isomer with the 3-piperidinol isomer and with various O-acylated derivatives (acetate, propanoate, carbamate, sulfonate esters), researchers can order both isomers and their esters to systematically probe how hydroxyl position and esterification affect in vitro binding and in vivo efficacy [1].

Quote Request

Request a Quote for 1-(5,6-Bis(4-chlorophenyl)-1,2,4-triazin-3-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.